molecular formula C25H22FNO4 B1337746 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid CAS No. 204589-82-2

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid

Cat. No.: B1337746
CAS No.: 204589-82-2
M. Wt: 419.4 g/mol
InChI Key: YOJPXOLPAHAPAQ-ISKFKSNPSA-N
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Description

Classification within Azetidinone Derivatives

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid belongs to the 2-azetidinone class of compounds, which are characterized by their four-membered cyclic amide structure. The compound represents a sophisticated example of modern azetidinone derivatives, incorporating multiple functional groups that distinguish it from simpler beta-lactam structures. Within the broader classification system, this compound falls under the category of substituted azetidin-2-ones, specifically featuring a complex substitution pattern that includes benzyloxy and fluorophenyl moieties.

The structural complexity of this compound places it among the advanced azetidinone derivatives that have been developed for research applications. Unlike the simpler azetidinone structures that were initially synthesized, this compound demonstrates the evolution of the field toward more sophisticated molecular architectures. The presence of both electron-withdrawing fluorine substituents and electron-donating benzyloxy groups creates a unique electronic environment within the molecule, distinguishing it from traditional beta-lactam antibiotics while maintaining the essential azetidinone core structure.

Modern classification systems for azetidinone derivatives typically categorize compounds based on their ring fusion patterns, substitution patterns, and functional group arrangements. This particular compound represents a monocyclic azetidinone with extensive aromatic substitution, placing it in the category of heavily substituted 2-azetidinones that have been developed for specialized research applications. The stereochemical designation (2S,3R) indicates the specific three-dimensional arrangement of substituents around the azetidinone ring, which is crucial for understanding the compound's potential biological activities and chemical reactivity patterns.

Significance in Beta-Lactam Chemistry

The significance of this compound within beta-lactam chemistry extends beyond its structural complexity to represent important advances in synthetic methodology and molecular design. Beta-lactam compounds, characterized by their four-membered lactam ring, have been central to antibiotic development since the discovery of penicillin, and this compound demonstrates the continued evolution of the field toward more sophisticated molecular targets.

The compound's design incorporates several key features that are significant in modern beta-lactam chemistry. The fluorophenyl substitution represents an important trend in medicinal chemistry, where fluorine atoms are strategically incorporated to modify pharmacological properties. The benzyloxy group provides additional molecular complexity and potential for specific molecular interactions, while the propanoic acid side chain offers possibilities for further chemical modification or conjugation reactions.

Within the context of beta-lactam research, this compound serves as an important example of how the fundamental azetidinone structure can be modified to create molecules with distinct properties. The stereochemical control demonstrated in its synthesis reflects advances in asymmetric synthesis techniques that have become crucial for modern pharmaceutical development. The compound's structure also demonstrates the evolution from simple beta-lactam antibiotics toward more complex molecules designed for specific research applications rather than broad-spectrum antimicrobial activity.

The molecular architecture of this compound illustrates several principles that are fundamental to modern beta-lactam chemistry. The maintenance of the essential four-membered lactam ring while incorporating complex aromatic substitution patterns demonstrates how researchers have learned to preserve the core reactive functionality while modifying peripheral regions to achieve desired properties. This approach has become a standard strategy in beta-lactam development, allowing for the creation of molecules with tailored characteristics while maintaining the fundamental chemical reactivity that makes beta-lactams valuable synthetic intermediates.

Historical Development of Azetidinone Research

The historical development of azetidinone research provides essential context for understanding the significance of this compound within the broader field of beta-lactam chemistry. The foundation of azetidinone chemistry can be traced to Hermann Staudinger's pioneering work in 1907, when he first synthesized a beta-lactam compound through the reaction of a Schiff base with diphenylketene in a cycloaddition reaction. This initial discovery laid the groundwork for what would eventually become one of the most important classes of compounds in medicinal chemistry.

The true significance of beta-lactam compounds was not recognized until Alexander Fleming's discovery of penicillin in 1929, which revolutionized the understanding of azetidinone derivatives and their potential applications. Fleming's work, conducted while searching for antistaphylococcal agents, led to the identification of benzylpenicillin as a potent antimicrobial compound, establishing the foundation for decades of beta-lactam research and development. The subsequent development of penicillin during World War II marked the beginning of the modern era of beta-lactam chemistry, with researchers recognizing the four-membered lactam ring as the essential pharmacophore responsible for antimicrobial activity.

The period following the initial discovery of penicillin witnessed rapid expansion in azetidinone research, with scientists developing increasingly sophisticated synthetic methodologies for creating new beta-lactam derivatives. The Staudinger reaction, involving the cycloaddition of ketenes with imines, became the most widely used method for azetidinone synthesis and remains fundamental to modern beta-lactam chemistry. This reaction has been extensively refined and modified over the decades, enabling the synthesis of complex azetidinone derivatives such as the compound under examination.

The evolution of azetidinone research through the mid-to-late twentieth century was characterized by the development of multiple beta-lactam antibiotic classes, including cephalosporins, carbapenems, and monobactams. Each new class represented advances in synthetic methodology and understanding of structure-activity relationships, contributing to the accumulated knowledge that enables the design of sophisticated compounds like this compound. The recognition that beta-lactam compounds could serve as enzyme inhibitors and synthetic intermediates beyond their antimicrobial applications has further expanded the scope of azetidinone research in recent decades.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the complex structural features that characterize this advanced azetidinone derivative. The International Union of Pure and Applied Chemistry name for this compound is 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid, which systematically describes each structural component and stereochemical feature. This naming convention follows established protocols for azetidinone nomenclature while accommodating the specific substitution pattern present in this molecule.

The molecular formula C25H22FNO4 indicates the compound's composition, with a molecular weight of 419.45 grams per mole. The Chemical Abstracts Service registry number 204589-82-2 provides a unique identifier for this specific compound, distinguishing it from related azetidinone derivatives that may have similar structural features but different substitution patterns. The MDL number MFCD13194800 serves as an additional database identifier, facilitating chemical literature searches and compound tracking across multiple chemical databases.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C25H22FNO4
Molecular Weight 419.45 g/mol
Chemical Abstracts Service Number 204589-82-2
MDL Number MFCD13194800
Boiling Point 687.445°C at 760 mmHg
Purity Specification ≥95%
Storage Conditions 2-8°C, sealed, dry

The stereochemical descriptors (2S,3R) in the compound's name indicate the specific three-dimensional arrangement of substituents around the azetidinone ring system. This stereochemical information is crucial for understanding the compound's chemical behavior and potential biological activities, as different stereoisomers can exhibit dramatically different properties despite having identical molecular formulas. The systematic inclusion of stereochemical descriptors in the nomenclature reflects modern standards for chemical naming that recognize the importance of three-dimensional molecular structure in determining compound properties.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound, OC(=O)CC[C@@H]1C@HC1=CC=C(OCC2=CC=CC=C2)C=C1, provides a linear text representation of the molecular structure that can be processed by computational chemistry software. This notation system enables efficient storage and manipulation of structural information in chemical databases while preserving essential connectivity and stereochemical information. The InChI (International Chemical Identifier) representation provides an alternative standardized format for representing the compound's structure in chemical informatics applications.

The nomenclature of this compound also reflects its relationship to the broader family of azetidinone derivatives through the systematic designation of the core azetidin-4-one ring system. The numbering system used in the name follows established conventions for azetidinone derivatives, with the carbonyl carbon designated as position 2 and the subsequent carbons numbered sequentially around the ring. This systematic approach to nomenclature ensures consistency across the azetidinone literature and facilitates comparison with related compounds that share similar structural features but differ in substitution patterns or stereochemistry.

Properties

IUPAC Name

3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJPXOLPAHAPAQ-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443270
Record name 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204589-82-2
Record name (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204589-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable precursor under specific conditions, such as the use of a base or acid catalyst.

    Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions, where a benzyloxy group is introduced to the molecule.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the fluorophenyl group to the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly:

  • Ezetimibe : A cholesterol absorption inhibitor used in hyperlipidemia treatment. The compound is utilized as a reagent in the synthesis of Ezetimibe's active ingredients .
  • SCH 58235 : Another compound designed to inhibit cholesterol absorption, showcasing the importance of this intermediate in cardiovascular health .

Antihypercholesterolemic Agents

The compound has been explored for its potential in developing antihypercholesterolemic drugs. Its structural attributes allow it to interact effectively with biological targets involved in cholesterol metabolism .

Crystal Structure Studies

Research has focused on elucidating the crystal structure of related compounds, which aids in understanding their molecular interactions and stability. For example, studies on the crystal structure of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one have provided insights into the compound's conformational flexibility and binding characteristics .

Case Study 1: Synthesis of Ezetimibe

In a series of synthetic pathways leading to Ezetimibe, 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid was identified as a pivotal intermediate. The successful incorporation of this compound into the synthetic route significantly enhanced yield and purity of the final product .

Case Study 2: Anticholesterol Activity

A study investigating the antihypercholesterolemic properties of derivatives of this compound indicated that modifications to its structure could lead to enhanced efficacy against cholesterol absorption. This highlights the importance of this compound as a lead structure for further drug design .

Mechanism of Action

The mechanism of action of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other azetidinone derivatives, particularly in the β-lactam core and aromatic substituents. Key analogs include:

Compound Name (CAS No.) Structural Features Similarity Score Molecular Weight (g/mol) Key Differences
Target Compound (163222-32-0) 4-oxoazetidine, 4-(benzyloxy)phenyl, 4-fluorophenyl, propanoic acid - 447.47 Reference compound
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one (190595-65-4) Additional 3-(4-fluorophenyl)-3-oxopropyl side chain 0.94 555.55 Ketone group in side chain
Methyl ester derivative (See ) Methyl ester replaces carboxylic acid - 461.52 Increased lipophilicity
(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one (149107-92-6) Benzoyl group at N1, methoxypropan-2-yloxy substituent 0.71 339.15 Lack of fluorophenyl and benzyloxy groups

Key Observations :

  • The highest structural similarity (0.94) is observed with CAS 190595-65-4, which retains the azetidinone core and fluorophenyl/benzyloxy groups but introduces a ketone-containing side chain .
  • The methyl ester analog () highlights the impact of esterification on solubility, a critical factor in drug design .
  • Compounds with lower similarity scores (e.g., 0.71) diverge significantly in substituents, altering bioactivity and target interactions .
Physicochemical Properties
  • Lipophilicity : The benzyloxy and fluorophenyl groups increase logP values, while the carboxylic acid group counterbalances this via ionization. For example, the methyl ester derivative () is more lipophilic (logP ~3.5) than the parent acid (logP ~2.8) .
  • Solubility : The carboxylic acid moiety enhances aqueous solubility (~50 µM at pH 7.4), whereas analogs with ester or ketone groups exhibit reduced solubility .
Bioactivity and Mode of Action
  • Target Interactions: The β-lactam core may inhibit penicillin-binding proteins (PBPs) or other enzymes, similar to structurally related azetidinones .
  • Clustering Analysis : Compounds with high structural similarity (e.g., CAS 190595-65-4) likely share bioactivity profiles, such as antimicrobial or anti-inflammatory effects, as observed in hierarchical clustering studies .
  • Divergent Activities: Analogs with non-fluorinated aryl groups (e.g., phenyl instead of 4-fluorophenyl) show reduced metabolic stability, as fluorine enhances resistance to oxidative degradation .

Biological Activity

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid, also known by its CAS number 204589-82-2, is a complex organic compound with significant potential in pharmacological applications. Its structural features include a benzyloxy group and a fluorophenyl moiety, which contribute to its unique biological activity. This article aims to explore the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The molecular formula of this compound is C25H22FNO4, with a molecular weight of approximately 419.44 g/mol. The compound possesses several functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC25H22FNO4
Molecular Weight419.44 g/mol
CAS Number204589-82-2
Boiling PointNot Available
InChI KeyYOJPXOLPAHAPAQ-ISKFKSNPSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of cholesterol absorption, similar to the well-known drug Ezetimibe, which is synthesized using this compound as a reagent . The azetidinone ring structure allows for potential binding to lipid transport proteins, modulating their activity and influencing lipid metabolism.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition capabilities. It has been identified as a potential GPR34 antagonist in a series of derivatives studied for their biological effects. One derivative demonstrated an IC50 value of 0.059 μM in inhibiting GPR34 activity, indicating strong biological efficacy .

Antihypercholesterolemic Effects

The compound has been explored for its antihypercholesterolemic properties due to its structural similarity to Ezetimibe. It has been shown to inhibit cholesterol absorption effectively, making it a candidate for further development in the treatment of hyperlipidemia .

Case Studies

  • GPR34 Antagonism : A study reported the synthesis of derivatives from this compound that displayed significant antagonistic activity against GPR34. The most potent derivative exhibited low cytotoxicity and high selectivity in vitro while effectively reducing ERK1/2 phosphorylation in CHO cells expressing GPR34 .
  • Hypoglycemic Activity : Another research effort focused on related compounds showed promising hypoglycemic effects in animal models. These compounds increased glucose uptake without cytotoxic effects, indicating potential applications in diabetes management .

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